Empagliflozin-d4 is a deuterated form of empagliflozin, a sodium-glucose cotransporter 2 inhibitor primarily used in the management of type 2 diabetes mellitus. The compound is utilized as an internal standard in analytical chemistry, particularly in liquid chromatography and mass spectrometry techniques. Its deuterated nature enhances the accuracy of quantification methods by providing a stable reference for comparison against non-deuterated empagliflozin.
Empagliflozin-d4 is synthesized for research purposes and is available from various suppliers, including Cayman Chemical and SynZeal Research Pvt Ltd. It is intended for laboratory use only and is not for human administration.
The synthesis of empagliflozin-d4 involves deuteration, which replaces specific hydrogen atoms with deuterium, thereby altering the isotopic composition without significantly changing the compound's chemical properties. This process can be achieved through various synthetic routes, typically involving the introduction of deuterated reagents during the reaction stages.
Deuteration enhances the stability and detectability of the compound in analytical methods. The specific positions of deuterium incorporation are critical for maintaining the pharmacological activity while facilitating precise measurements during mass spectrometry analysis.
Empagliflozin-d4 retains the core structure of empagliflozin but features four deuterium atoms. The structural formula can be represented as follows:
Empagliflozin-d4 participates in similar chemical reactions as its non-deuterated counterpart. These reactions may include enzymatic interactions typical of sodium-glucose cotransporter 2 inhibitors, where it inhibits glucose reabsorption in renal proximal tubules.
The presence of deuterium allows for enhanced tracking of metabolic pathways and pharmacokinetics when used in studies involving human plasma or other biological matrices. This tracking is crucial for understanding the drug's behavior in vivo.
Empagliflozin-d4 functions by inhibiting the sodium-glucose cotransporter 2, which plays a significant role in glucose reabsorption in the kidneys. By blocking this transporter, empagliflozin-d4 promotes increased glucose excretion through urine, leading to lower blood glucose levels.
The mechanism involves:
This action contributes to improved glycemic control in patients with type 2 diabetes mellitus.
Empagliflozin-d4 exhibits chemical stability under standard laboratory conditions, making it suitable for various analytical applications. Its isotopic labeling aids in distinguishing it from natural empagliflozin during quantitative analysis.
Empagliflozin-d4 serves several scientific purposes:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4